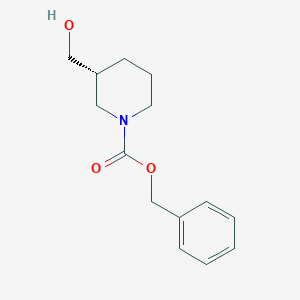

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate

Vue d'ensemble

Description

Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as benzyl 4-hydroxy-1-piperidinecarboxylate, 1-cbz-4-hydroxypiperidine, n-cbz-4-hydroxy-1-piperidine, and benzyl 4-hydroxytetrahydro-1 2h-pyridinecarboxylate .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC1CCN (CC1)C (=O)OCC1=CC=CC=C1 . This indicates that the molecule contains a piperidine ring with a hydroxymethyl group at the 3rd position and a carboxylate group at the 1st position, which is esterified with a benzyl group . Physical And Chemical Properties Analysis

This compound is a liquid with a yellow color . It has a molecular weight of 235.28 g/mol . The boiling point is 167°C .Applications De Recherche Scientifique

Influence of Metals on Biologically Important Ligands

The interaction between metals and biologically significant ligands, including various carboxylic acids and derivatives, highlights the importance of understanding how metals can influence the electronic systems of these molecules. Such studies are crucial for predicting the reactivity and stability of complex compounds, as well as their affinity towards enzymes, which can be applied to the design of new drugs and materials (Lewandowski, Kalinowska, & Lewandowska, 2005).

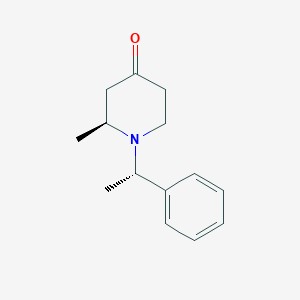

Ohmefentanyl and Its Stereoisomers

Research on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, and its stereoisomers, demonstrates the significance of stereochemistry in the pharmacological activity of compounds. Such studies are pivotal for understanding ligand-receptor interactions and developing more refined pharmacophores for receptor targeting (Brine et al., 1997).

AKR1C3 Inhibitors

Research on AKR1C3 inhibitors, which are relevant in the treatment of hormonal and hormonal independent malignancies, showcases the application of specific inhibitors in addressing cancer. The development of such inhibitors provides insights into targeting specific enzymes for therapeutic purposes (Penning, 2017).

Nucleophilic Aromatic Substitution

Studies on the reaction of piperidine with nitro-aromatic compounds via nucleophilic aromatic substitution offer valuable information on the synthesis and reactivity of aromatic compounds. Understanding these reactions is essential for the development of new synthetic routes and materials (Pietra & Vitali, 1972).

Small Molecule Antagonists for Chemokine CCR3 Receptors

Research into small molecule antagonists for chemokine CCR3 receptors, including derivatives of piperidine, provides a foundation for developing treatments for allergic diseases such as asthma and allergic rhinitis. This highlights the application of chemical research in addressing health issues through targeted receptor inhibition (Willems & IJzerman, 2009).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOOUZKMJBINO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426136 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

160706-61-6 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

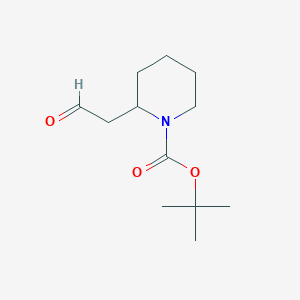

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)